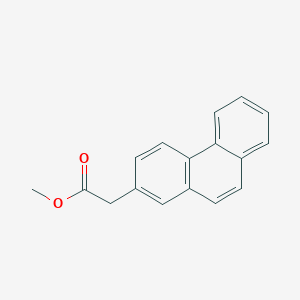

Methyl (phenanthren-2-yl)acetate

Description

Methyl (phenanthren-2-yl)acetate is an aromatic ester featuring a phenanthrene backbone substituted with an acetate group at the 2-position. The synthesis of such derivatives typically employs the GP-4 method, achieving high yields (~96%) via catalytic reactions with aromatic aldehydes. Key spectral data (e.g., $ ^1H $-NMR and $ ^{13}C $-NMR) confirm structural integrity, with IR peaks corresponding to ester carbonyl stretches (~1730–1740 cm$ ^{-1} $) .

Properties

CAS No. |

93321-40-5 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 2-phenanthren-2-ylacetate |

InChI |

InChI=1S/C17H14O2/c1-19-17(18)11-12-6-9-16-14(10-12)8-7-13-4-2-3-5-15(13)16/h2-10H,11H2,1H3 |

InChI Key |

AEQVOTHNAVRLQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (phenanthren-2-yl)acetate can be synthesized through esterification reactions. One common method involves the reaction of phenanthren-2-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (phenanthren-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-2-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include phenanthrene-2-carboxylic acid, phenanthren-2-ylmethanol, and various substituted phenanthrene derivatives.

Scientific Research Applications

Methyl (phenanthren-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (phenanthren-2-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release phenanthren-2-ylacetic acid, which may interact with biological receptors or enzymes. The aromatic structure of phenanthrene allows for π-π interactions with other aromatic compounds, influencing its behavior in chemical and biological systems.

Comparison with Similar Compounds

Phenanthrene-Based Esters

- 10-(Prop-1-en-2-yl)phenanthren-2-yl acetate (27) (): Structure: Phenanthrene core with an acetate at C2 and a propenyl group at C10. Synthesis: GP-4 method, 96% yield via catalytic coupling. Key Data: $ ^1H $-NMR shows aromatic protons at δ 7.2–7.4 ppm and ester methyl at δ 3.6 ppm.

Phthalazine and Phthalimide Derivatives

- Methyl 2-(2-Acryloylphthalazin-2(1H)-yl)acetate (9c) (): Structure: Phthalazine ring with acryloyl and acetate groups. Synthesis: Bi(OTf)$ _3 $-catalyzed reaction in methanol (95% yield). Key Data: IR peaks at 1732 cm$ ^{-1} $ (ester C=O), $ ^{13}C $-NMR confirms carbonyl carbons at δ 169.9 and 166.1 ppm. Comparison: Unlike phenanthrene derivatives, phthalazine-based esters exhibit enhanced electrophilicity due to nitrogen heteroatoms, influencing reactivity in Michael addition pathways .

Phenylacetate Derivatives with Functional Groups

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate ():

- Structure : Sulfamoyl and methoxy substituents on the phenyl ring.

- Applications : Versatile building block in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

- Comparison : Sulfamoyl groups enhance hydrogen-bonding capacity, contrasting with the hydrophobic phenanthrene system. This difference impacts solubility and target binding in drug design .

- Ethyl 2-phenylacetoacetate (): Structure: β-ketoester with phenyl and ethyl groups. Applications: Precursor in amphetamine synthesis; CAS 5413-05-6. Key Data: $ ^1H $-NMR ketone proton at δ 3.3 ppm. Comparison: The β-keto group enables keto-enol tautomerism, a reactivity absent in Methyl (phenanthren-2-yl)acetate, which lacks α-hydrogens .

Heterocyclic and Aliphatic Esters

Data Tables

Research Findings and Trends

- Synthetic Efficiency : Phenanthrene-based esters (e.g., compound 27) achieve high yields (~96%) under mild GP-4 conditions, outperforming phthalazine derivatives (95%) .

- Functional Group Impact : Sulfamoyl and methoxy groups () enhance solubility and target specificity, whereas phenanthrene’s hydrophobicity favors membrane permeability in drug candidates .

- Industrial Relevance : Simple esters like methyl acetate dominate solvent markets, while complex aromatic esters remain niche due to synthesis costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.